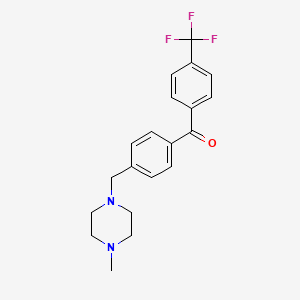

3,4-Difluoro-3'-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

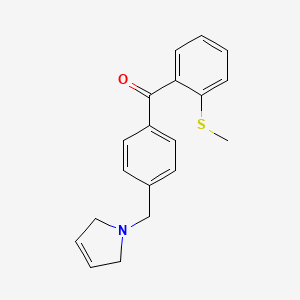

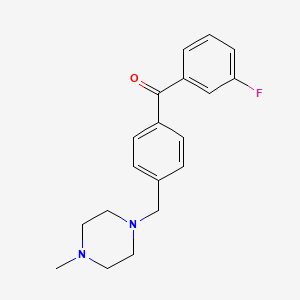

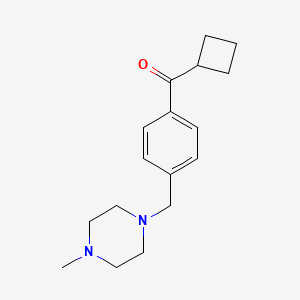

The molecular structure of DFPB consists of a benzophenone core with a pyrrolidinomethyl group at the 3’ position and two fluorine atoms at the 3 and 4 positions .Physical And Chemical Properties Analysis

DFPB has a molecular weight of 301.33 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

Oxidation and Degradation Studies

Oxidation of Benzophenone-3 in Aqueous Solution : Research indicates that Benzophenone-3, a related compound to 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone, is used in a variety of personal care products and plastics for UV light resistance. Studies have explored its chemical oxidation process, including factors like pH, oxidant dose, temperature, and coexisting water constituents, and found effective degradation methods for this compound (Cao et al., 2021).

Photocatalytic Degradation Studies : The photocatalytic degradation of Benzophenone-3 has been investigated using titanium dioxide in aqueous solutions. These studies are significant for understanding the environmental impact and potential removal methods of benzophenone derivatives from water (Zúñiga-Benítez et al., 2016).

Sonochemical Degradation : Ultrasound irradiation has been explored as a method for degrading Benzophenone-3 in aqueous solutions. This research provides insights into advanced oxidation technologies for the removal of persistent organic pollutants like benzophenones (Zúñiga-Benítez et al., 2015).

Photoreactivity and Biochemical Applications

Photochemical Properties : The photochemical properties of benzophenone photophores, which include compounds like 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone, have been studied for their applications in biological chemistry, bioorganic chemistry, and material science. These compounds can form covalent bonds upon light exposure, offering potential for site-directed modification of biopolymers and surface grafting (Dormán et al., 2016).

Photocatalytic Activity in Water Treatment : The synthesis and photocatalytic activity of different photocatalysts like PbO/TiO2 and Sb2O3/TiO2 have been studied for the degradation of Benzophenone-3 in water. This research is critical in addressing the removal of organic UV filters from water sources and understanding their impact on aquatic environments (Wang et al., 2019).

Chemical Reaction Mechanisms : Theoretical studies on the oxidation mechanism and kinetics of Benzophenone-3 degradation initiated by hydroxyl radicals provide valuable insights into its removal and transformation in the environment, which can be relevant for similar compounds like 3,4-Difluoro-3'-pyrrolidinomethyl benzophenone (Peng et al., 2016).

Safety And Hazards

Safety precautions for handling DFPB include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJFQCQPVIYONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643223 |

Source

|

| Record name | (3,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-88-2 |

Source

|

| Record name | Methanone, (3,4-difluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)

![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)